Defluoro dolutegravir

Description

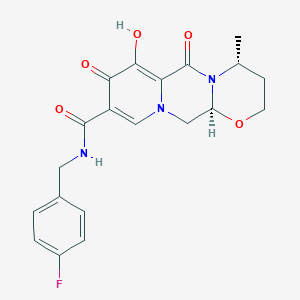

Structure

3D Structure

Properties

CAS No. |

1863916-88-4 |

|---|---|

Molecular Formula |

C20H20FN3O5 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(3S,7R)-N-[(4-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |

InChI |

InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-14(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-2-4-13(21)5-3-12/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 |

InChI Key |

WINWILCOHJPYNO-ABAIWWIYSA-N |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Defluoro Dolutegravir: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defluoro dolutegravir, also known as (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a recognized impurity and analog of Dolutegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor. The structural difference lies in the substitution pattern of the benzylamine moiety, with this compound possessing a single fluorine atom at the 4-position of the benzyl ring, in contrast to the 2,4-difluoro substitution in Dolutegravir. The synthesis and characterization of such impurities are critical for drug development, ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Dolutegravir, with the key modification being the use of 4-fluorobenzylamine in place of 2,4-difluorobenzylamine. The following multi-step synthesis is a plausible and efficient pathway.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Amide Coupling

A key pyridone carboxylic acid intermediate is coupled with 4-fluorobenzylamine.

-

Materials:

-

(4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxylic acid (Pyridone Precursor)

-

4-Fluorobenzylamine

-

Coupling agent (e.g., HATU, HBTU, or CDI)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

-

-

Procedure:

-

Dissolve the pyridone precursor in the anhydrous solvent.

-

Add the coupling agent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add 4-fluorobenzylamine to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate amide.

-

Step 2: Demethylation and Cyclization

The methoxy group on the pyridone ring is demethylated, which can be followed by cyclization to form the final tricyclic core of this compound. In many reported dolutegravir syntheses, the final cyclization and demethylation steps can be combined or occur in a single pot.

-

Materials:

-

Crude intermediate amide from Step 1

-

Demethylating agent (e.g., Lithium bromide or a strong acid)

-

Solvent (e.g., Acetonitrile or an alcohol)

-

-

Procedure:

-

Dissolve the crude intermediate amide in the chosen solvent.

-

Add the demethylating agent.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude this compound may precipitate out of the solution or can be obtained after solvent evaporation.

-

Step 3: Purification

The crude product is purified to obtain this compound of high purity.

-

Methods:

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetonitrile).

-

Column Chromatography: If necessary, purify the product using silica gel column chromatography with an appropriate eluent system.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose.

Characterization Workflow

Caption: Analytical workflow for this compound.

Quantitative Data and Characterization Methods

The following table summarizes the key analytical data for this compound. This information is typically provided in the Certificate of Analysis from commercial suppliers of this reference standard.[3][4]

| Parameter | Method | Expected Value / Observation |

| Chemical Name | - | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide[3] |

| CAS Number | - | 1863916-88-4[3] |

| Molecular Formula | - | C₂₀H₁₉FN₃O₅ |

| Molecular Weight | - | 401.38 g/mol |

| Appearance | Visual Inspection | Off-white to pale yellow solid |

| ¹H NMR | Nuclear Magnetic Resonance | The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons (including those on the fluorobenzyl ring), the tricyclic core, and the methyl group. |

| ¹³C NMR | Nuclear Magnetic Resonance | The spectrum should show the correct number of carbon signals corresponding to the structure. |

| ¹⁹F NMR | Nuclear Magnetic Resonance | A single signal corresponding to the fluorine atom on the benzyl ring. |

| Mass Spectrum | Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming the elemental composition. |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% (as specified by reference standard suppliers) |

| Infrared Spectrum | Infrared Spectroscopy | Characteristic absorption bands for functional groups such as N-H, C=O (amide and ketone), C-F, and O-H. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically used to determine the purity of this compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 260 nm).

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).

-

Procedure: Inject the sample into the HPLC system and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total peak area.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or injected via an LC system.

-

Data Analysis: The exact mass of the molecular ion is measured and compared to the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are recorded to elucidate the chemical structure.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.

Conclusion

The synthesis and characterization of this compound are crucial aspects of the quality control of Dolutegravir. By adapting existing synthetic methodologies for Dolutegravir, this impurity can be efficiently prepared. Its identity and purity can be rigorously confirmed through a combination of chromatographic and spectroscopic techniques. This technical guide provides a foundational framework for researchers and professionals involved in the development and manufacturing of Dolutegravir, ensuring the production of a safe and effective therapeutic agent.

References

A Comprehensive Technical Guide to the Synthesis of Dolutegravir Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of known process-related and degradation impurities of the antiretroviral drug dolutegravir. The information compiled within is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of dolutegravir. This guide details the synthetic pathways, experimental protocols, and analytical data related to these impurities, facilitating their identification, characterization, and control.

Introduction to Dolutegravir and its Impurities

Dolutegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The chemical synthesis of dolutegravir is a complex multi-step process, and like any synthetic active pharmaceutical ingredient (API), it is susceptible to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the final product. Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and efficacy of the drug product.

This guide focuses on the synthesis of several key impurities of dolutegravir, providing the necessary information to prepare these compounds as reference standards for analytical method development and validation.

Process-Related Impurities

Process-related impurities are chemical entities that are formed during the manufacturing process of the API. Their formation is often influenced by the synthetic route, reaction conditions, and purification methods employed.

Synthesis of Key Process-Related Impurities

Several process-related impurities of dolutegravir have been identified and synthesized to aid in their characterization and quantification. These include stereoisomers, by-products from side reactions, and derivatives of starting materials or intermediates.

A multi-step synthesis for O-methyl ent-dolutegravir, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, and a novel dimer impurity has been reported.[1] The synthesis of O-methyl ent-dolutegravir involves a three-step process starting with the construction of a fused 1,3-oxazinane ring, followed by the cleavage of an ether moiety and subsequent methylation.[1] The second impurity, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, is synthesized through a multi-step method that includes keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and finally, deprotection of the keto group.[1] The dimer impurity is also synthesized via a multi-step route starting from ethyl 4-chloroacetoacetate.[1] All three impurities were prepared on a gram scale (2 g to 8 g).[1]

Experimental Protocols:

Preparation of (4S,12aR)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (7): To a solution of compound 1 (5 g, 12 mmol) in toluene (25 mL, 5 vol), (S)-3-amino-1-butanol (6 ) (1.2 g, 13 mmol) and acetic acid (0.5 mL) were added. The reaction mixture was heated to 80-85 °C for 12 hours. After completion, the mixture was cooled to room temperature, washed with water (25 mL, 5 vol), and the organic layer was concentrated under vacuum to yield compound 7 .[1]

Preparation of (4S,12aR)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido [1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9- carboxamide (8): Compound 7 (4 g, 9 mmol) was dissolved in a 10% aqueous NaOH solution (40 mL, 10 vol) and stirred at room temperature for 6 hours. The reaction mixture was then acidified with 2N HCl to a pH of 2-3. The precipitated solid was filtered, washed with water, and dried to afford compound 8 (Yield: 70%, HPLC purity: 99.03%).[1]

Preparation of (4S,12aR)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (9) (O-methyl ent-dolutegravir): To a solution of compound 8 (3 g, 7 mmol) in acetone (30 mL, 10 vol), potassium carbonate (2.9 g, 21 mmol) and dimethyl sulfate (1.3 g, 10.5 mmol) were added. The mixture was stirred at room temperature for 6 hours. After completion, the solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to give compound 9 (Yield: 80%, HPLC purity: 98.56%).[1]

Preparation of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide (14): A solution of compound 13 (9 g, 43 mmol) in toluene (90 mL, 10 vol) was treated with 2N HCl (90 mL, 10 vol) and tetrabutylammonium bromide (0.1 g, 4 mmol) at room temperature. The temperature was raised to 80–85 °C for 12 hours. After cooling, the separated aqueous layer was extracted with toluene. The combined organic extracts were washed with saturated NaHCO₃ solution and concentrated to give the crude product.[1]

New, two-step strategies have been developed for the synthesis of the enantiomer (4S, 12aR) and Ethoxy acetamide, along with an environmentally friendly route for Impurity B.[3] Two of these impurities are prepared from ethyl-5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine–2-carboxylate, while the third is synthesized from (2,4-difluorophenyl)methanamine.[3] These syntheses were performed on a gram scale (1.1 g to 10 g) with good yields.[4]

Experimental Protocols:

The synthesis of these impurities starts from common intermediates in the dolutegravir synthesis, highlighting the potential for their formation as by-products. The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are crucial for the successful synthesis of these reference standards.

Degradation Impurities

Degradation impurities are formed when the API is exposed to various stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies of Dolutegravir

Forced degradation studies on dolutegravir have revealed its stability profile under different stress conditions.

| Stress Condition | Reagent/Condition | Observation | Degradation (%) | Reference |

| Acidic | 0.1 N HCl | Degradation observed | 5.67 | [5] |

| Basic | 0.1 N NaOH | Stable | - | [5] |

| Oxidative | 3% H₂O₂ | Degradation observed | 4.28 | [5] |

| Thermal | Dry Heat (105°C for 6h) | Degradation observed | 4.09 | [5] |

| Photolytic | UV light | Degradation observed | 1.81 | [5] |

| Neutral | Reflux | Stable | 0.43 | [5] |

Analytical Characterization

The synthesized impurities are characterized using a variety of analytical techniques to confirm their structure and purity. These techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure of the impurities.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the molecular formula.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized impurities and for their quantification in the API.[1]

HPLC Method for Impurity Analysis:

A typical HPLC method for the analysis of dolutegravir and its impurities employs a C18 or C8 column with a gradient elution using a mixture of an aqueous buffer (e.g., 0.5mM EDTA disodium solution) and an organic solvent (e.g., acetonitrile).[4]

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic pathways for dolutegravir and its impurities, as well as a general workflow for impurity identification and characterization.

Caption: Simplified synthetic pathway of Dolutegravir.

References

- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Defluoro Dolutegravir: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defluoro dolutegravir is a recognized impurity and critical reference standard in the manufacturing of Dolutegravir, a potent second-generation HIV-1 integrase strand transfer inhibitor. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a detailed overview of the chemical properties, synthesis, and analytical characterization of this compound, intended to support research, development, and quality control activities.

Chemical and Physical Properties

This compound, systematically named (4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is structurally similar to the parent drug, differing by the absence of one fluorine atom on the benzyl ring. A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C20H20FN3O5 | [3] |

| Molecular Weight | 401.39 g/mol | [3][4] |

| CAS Number | 1863916-88-4 | [4] |

| Appearance | Neat | [3] |

| Purity | >85% | [3] |

| Boiling Point (Predicted) | 671.6±55.0 °C | |

| Density (Predicted) | 1.49±0.1 g/cm3 | |

| pKa (Predicted) | 4.50±1.00 |

Synthesis and Characterization

The synthesis of this compound, as an impurity of Dolutegravir, is a key aspect of pharmaceutical process research. While specific, detailed, publicly available protocols for its synthesis are limited, the general approach involves multi-step chemical synthesis. Several research articles describe the synthesis of various Dolutegravir impurities, which would follow similar synthetic strategies. These syntheses are crucial for obtaining pure reference standards for analytical method development and validation.

General Experimental Approach

The characterization of synthesized impurities like this compound relies on a suite of modern analytical techniques to confirm its structure and purity. Reference standards of this compound are typically provided with a comprehensive Certificate of Analysis (CoA) that includes data from these methods.[5]

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the chemical structure by identifying the connectivity of protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.[2][6]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[2][5][6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound and is a primary tool in routine quality control.[2][5][6]

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound.[5]

The following diagram illustrates a general workflow for the synthesis and characterization of a pharmaceutical impurity like this compound.

Mechanism of Action and Biological Significance

This compound is primarily studied as a process-related impurity of Dolutegravir. The mechanism of action of Dolutegravir is the inhibition of HIV-1 integrase, an enzyme essential for the replication of the virus. There is limited publicly available information on the specific biological activity or potential toxicity of this compound itself. In drug development, all impurities above a certain threshold must be identified and qualified to ensure they do not adversely affect the safety and efficacy of the drug product. The availability of pure this compound as a reference standard is therefore critical for these safety assessments.

The logical relationship for the role of this compound in the context of the API is depicted below.

Conclusion

This compound is a critical chemical entity in the context of Dolutegravir production and quality control. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for pharmaceutical scientists and researchers. The availability of high-purity reference standards for this compound enables the development of robust analytical methods to ensure the quality and safety of Dolutegravir-containing medicines. Further research into the biological activity of this and other impurities will continue to be an important aspect of drug development and post-market surveillance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibi...: Ingenta Connect [ingentaconnect.com]

The Biological Profile of Dolutegravir Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection. The manufacturing process and subsequent storage of dolutegravir can lead to the formation of various impurities, including process-related impurities and degradation products. Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available information on the biological activity of known dolutegravir impurities, with a focus on their potential anti-HIV activity and cytotoxicity.

Identified Impurities of Dolutegravir

Several process-related impurities and degradation products of dolutegravir have been identified and characterized. These arise from various stages of the synthesis and potential degradation pathways of the active pharmaceutical ingredient (API). Key identified impurities include:

-

Process Impurities: These are substances that are formed during the manufacturing process and are structurally related to dolutegravir. Common process impurities include stereoisomers and by-products from incomplete reactions or side reactions.

-

Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light. Forced degradation studies have identified several degradation products of dolutegravir[1][2].

While numerous studies have focused on the synthesis and analytical characterization of these impurities, publicly available data on their specific biological activities are limited.

Biological Activity of Dolutegravir and its Impurities

Anti-HIV Activity

Dolutegravir exhibits potent anti-HIV-1 activity by inhibiting the integrase enzyme, a critical component of the viral replication cycle. Its in vitro activity is well-documented against both wild-type and treatment-resistant strains of HIV-1.

| Compound | Assay Cell Line | Activity Metric | Value (nM) |

| Dolutegravir | Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 0.51 |

| Dolutegravir | MT-4 cells | EC50 | 0.71 |

| Dolutegravir | A-3.01 cells | EC50 | 0.53 |

Source: Data compiled from publicly available research.

Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the anti-HIV activity of identified dolutegravir impurities. This suggests that these impurities are likely considered to have no significant antiviral activity, and therefore, detailed in vitro studies have not been a primary focus of published research. The main concern for regulatory bodies and manufacturers is the potential for toxicity and the impact on the overall purity of the drug product.

Cytotoxicity

The evaluation of cytotoxicity is a critical step in assessing the safety profile of any pharmaceutical compound, including impurities. One study investigating the forced degradation of dolutegravir reported that the parent drug and its degradation products were found to be non-cytotoxic in an in vitro assay using HepG2 cells[1]. However, the specific 50% cytotoxic concentration (CC50) values were not provided in the publication.

| Compound | Cell Line | Activity Metric | Result |

| Dolutegravir and its forced degradation products | HepG2 | Cytotoxicity | Non-cytotoxic |

Source: Qualitative data from a forced degradation study.

The lack of quantitative cytotoxicity data for specific, isolated impurities in the public domain highlights a gap in the current understanding of their complete biological profile.

Experimental Methodologies

This section outlines a typical experimental protocol for assessing the in vitro cytotoxicity of dolutegravir and its impurities using the MTT assay with the HepG2 cell line, a widely accepted model for hepatotoxicity studies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that reduces the viability of HepG2 cells by 50% (CC50).

Materials:

-

HepG2 cells (human liver cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (Dolutegravir and its impurities) dissolved in dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count HepG2 cells.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a "cells only" control (medium without compound) and a "vehicle" control (medium with the highest concentration of DMSO used).

-

Incubate the plates for 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the CC50 value from the dose-response curve using non-linear regression analysis.

-

Visualizing the Assessment of Biological Activity

The following diagrams illustrate the logical workflow for evaluating the biological activity of dolutegravir impurities.

Caption: Workflow for the biological evaluation of dolutegravir impurities.

Conclusion

The available scientific literature primarily focuses on the synthesis, isolation, and analytical characterization of dolutegravir impurities to ensure the quality and safety of the API. While there is a qualitative report indicating a lack of cytotoxicity for forced degradation products in HepG2 cells, there is a notable absence of quantitative data on both the anti-HIV activity and cytotoxicity of specific, isolated impurities.

This guide provides a framework for researchers and drug development professionals to understand the current landscape and outlines a standard methodology for conducting in vitro cytotoxicity assessments. Further research to generate quantitative biological data for the most common dolutegravir impurities would provide a more complete safety profile and contribute to a deeper understanding of the overall quality of this critical antiretroviral agent. Such studies would be invaluable for regulatory submissions and for reinforcing the safety profile of dolutegravir-containing medicines.

References

structure elucidation of "Defluoro dolutegravir"

An In-Depth Technical Guide to the Structure Elucidation of Defluoro Dolutegravir Impurities

Introduction

Dolutegravir is an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. During its synthesis and storage, various related substances and impurities can form. Among these are the "this compound" isomers, which are critical to identify and control for ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide details the structure elucidation process for two primary defluorinated impurities of dolutegravir: 2-Fluoro Dolutegravir and 4-Fluoro Dolutegravir. These impurities are characterized by the absence of one fluorine atom from the 2,4-difluorobenzyl moiety of the parent drug.

The two key isomers discussed are:

-

(4R,12aS)-N-(2-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide , also known as Dolutegravir Impurity D (CAS: 1863916-87-3).[3]

-

(4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide (CAS: 1863916-88-4).[4][5]

This document outlines the analytical workflow and the expected data from various spectroscopic and chromatographic techniques used to confirm their precise chemical structures. While specific proprietary spectral data is not publicly available, this guide reconstructs the elucidation process based on established principles and data for related compounds. Commercial suppliers of these reference standards, such as SynThink and GLP Pharma Standards, provide comprehensive characterization data including ¹H-NMR, Mass Spectrometry (MS), HPLC, IR, and TGA with their products.[4][5][6]

Proposed Structure Elucidation Workflow

The structure elucidation of a known impurity like this compound follows a systematic analytical workflow. This process begins with isolation and purification, followed by a series of spectroscopic and chromatographic analyses to confirm the molecular structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight of the impurity and to gain initial structural information through fragmentation patterns.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography System: A high-performance liquid chromatography (HPLC) system is used for separation.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm particle size) is typically employed.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common for good ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for dolutegravir and its analogs.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used to obtain accurate mass measurements.

Expected Data and Interpretation

The primary goal is to confirm the molecular formula C₂₀H₂₀FN₃O₅.

| Analyte | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ Ion (m/z) |

| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | 419.1292 | 420.1370 |

| This compound | C₂₀H₂₀FN₃O₅ | 401.1387 | 402.1465 |

Table 1: Comparison of Molecular Weights and Expected [M+H]⁺ Ions.

High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition. The measured mass of the [M+H]⁺ ion should be within a narrow tolerance (e.g., < 5 ppm) of the calculated mass for C₂₀H₂₁FN₃O₅⁺.

Tandem MS (MS/MS) would be used to study the fragmentation pattern. While the exact fragmentation will differ slightly between the 2-fluoro and 4-fluoro isomers, the loss of the fluorobenzyl group would be a key diagnostic fragmentation, helping to confirm the core structure remains intact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the position of the fluorine atom.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common solvents.

-

Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: A suite of experiments is performed:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence of a single fluorine atom and its chemical environment.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

-

Expected Data and Interpretation

The key to differentiating the 2-fluoro and 4-fluoro isomers lies in the analysis of the aromatic region of the NMR spectra.

| Technique | Expected Data for 2-Fluoro Isomer (CAS 1863916-87-3) | Expected Data for 4-Fluoro Isomer (CAS 1863916-88-4) | Interpretation |

| ¹H NMR | Complex multiplet pattern for the four aromatic protons on the fluorobenzyl ring. | Two distinct doublet of doublets (or two triplets) pattern, characteristic of a 1,4-disubstituted benzene ring. | The splitting pattern of the aromatic protons is highly diagnostic for the substitution pattern on the benzyl ring. |

| ¹³C NMR | Four distinct signals in the aromatic region, with carbon-fluorine couplings (¹J_CF, ²J_CF, etc.) observable. The signal for the carbon directly attached to fluorine (C-F) will be a large doublet. | Three distinct signals in the aromatic region (due to symmetry), with observable C-F couplings. | The number of aromatic carbon signals and their coupling constants with fluorine confirm the substitution pattern. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. | A single resonance, likely a triplet of triplets due to coupling with ortho and meta protons. | Confirms the presence of a single fluorine atom and provides information about its electronic environment and neighboring protons. |

Table 2: Expected NMR Spectral Data for this compound Isomers.

The combination of these NMR experiments allows for the unambiguous assignment of the fluorine position on the benzyl ring, thus differentiating the two isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the isolated impurity and for developing analytical methods to quantify it in the dolutegravir API.

Experimental Protocol: HPLC Purity Determination

-

System: HPLC with UV detection.

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength where dolutegravir has significant absorbance (e.g., 260 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks.

Expected Data and Interpretation

The HPLC method should be able to separate this compound from dolutegravir and other potential impurities. Due to the change in polarity from removing a fluorine atom, the defluoro isomers are expected to have a slightly different retention time than dolutegravir. The 2-fluoro and 4-fluoro isomers may or may not be fully resolved from each other depending on the specific HPLC method conditions.

Logical Relationship for Isomer Differentiation

The core of the structure elucidation for this compound is the differentiation between the possible positional isomers. The following diagram illustrates the logical process.

Conclusion

The structure elucidation of this compound impurities relies on a combination of modern analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula, while detailed 1D and 2D NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is indispensable for the definitive identification and differentiation of the 2-fluoro and 4-fluoro positional isomers. Chromatographic methods like HPLC are then used to ensure the purity of the reference standard and for its quantification in drug substance and product. This systematic approach ensures the accurate characterization of these impurities, which is vital for maintaining the quality and safety of dolutegravir-based therapies.

References

- 1. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of diastereoisomer impurities in dolutegravir raw materials and intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 3. Dolutegravir Impurity D 97% | CAS: 1863916-87-3 | AChemBlock [achemblock.com]

- 4. glppharmastandards.com [glppharmastandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Defluoro Dolutegravir: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defluoro dolutegravir is a known impurity and metabolite of Dolutegravir, a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI). Understanding the chemical and biological properties of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This technical guide provides a detailed overview of this compound, including its chemical properties, inferred biological activity based on its parent compound, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for analytical method development, formulation studies, and quality control.

| Property | Value | Reference |

| CAS Number | 1863916-88-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₀FN₃O₅ | [1][3] |

| Molecular Weight | 401.39 g/mol | [1][3] |

| IUPAC Name | (4R,12aS)-N-(4-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][5]oxazine-9-carboxamide | [2] |

| Synonyms | 2-Desfluorodolutegravir, 4-Fluoro Dolutegravir, GSK 2968453A | [1][2][6] |

| Appearance | Neat (form may vary) | [1] |

Biological Activity and Mechanism of Action (Inferred from Dolutegravir)

As a close structural analog of Dolutegravir, this compound is presumed to share a similar mechanism of action. Dolutegravir targets the HIV-1 integrase enzyme, a critical component in the viral replication cycle.[7][8]

The HIV integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer. Dolutegravir potently inhibits the strand transfer step by binding to the active site of the integrase-viral DNA complex.[7][8] This action prevents the covalent linkage of the viral DNA to the host chromosome, effectively halting the replication of the virus.

The following diagram illustrates the inferred mechanism of action of this compound, mirroring that of Dolutegravir.

Metabolism (Inferred from Dolutegravir)

The metabolic fate of this compound is expected to follow similar pathways to Dolutegravir. The primary route of metabolism for Dolutegravir is glucuronidation, predominantly mediated by the UGT1A1 enzyme.[5][9] A minor pathway involves oxidation by cytochrome P450 3A4 (CYP3A4).[5][9]

The diagram below outlines the principal metabolic pathways of Dolutegravir, which are likely applicable to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published as it is primarily an impurity. However, methodologies used for Dolutegravir can be adapted for its synthesis and analysis.

Synthesis of Dolutegravir (Adaptable for this compound)

A common synthetic route for Dolutegravir involves a multi-step process that can be performed in both batch and continuous flow systems.[10][11][12][13] A generalized workflow is presented below. The synthesis of this compound would likely involve similar steps with appropriately modified starting materials.

Key Steps:

-

Pyridone Ring Formation: This is a crucial step in building the core structure of the molecule.[13]

-

Cyclization: Formation of the tricyclic ring system.[12]

-

Amide Coupling: Introduction of the fluorobenzyl group.[10]

Analytical Methods for Quantification

Accurate quantification of this compound, especially as an impurity in Dolutegravir active pharmaceutical ingredients (APIs) and formulations, is critical. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical Method for Dolutegravir (Adaptable for this compound):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: UV detection is commonly used, with a wavelength set around 260 nm.[6][16] For higher sensitivity and specificity, mass spectrometry (LC-MS/MS) can be employed.[14]

Sample Preparation for Analysis from Biological Matrices (e.g., Plasma):

-

Protein Precipitation: A simple and effective method to remove proteins from the plasma sample. Acetonitrile is a commonly used precipitating agent.[14]

-

Supernatant Collection: After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte is collected.

-

Dilution and Injection: The supernatant may be diluted before injection into the HPLC system.[14]

The following diagram illustrates a typical analytical workflow for the quantification of Dolutegravir and its impurities.

References

- 1. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.lib.umn.edu [pubs.lib.umn.edu]

- 5. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. youtube.com [youtube.com]

- 8. google.com [google.com]

- 9. journals.asm.org [journals.asm.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudi… [ouci.dntb.gov.ua]

- 16. globalresearchonline.net [globalresearchonline.net]

Unraveling the Complexity: A Technical Guide to Dolutegravir Process Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process-related impurities of dolutegravir, a critical antiretroviral medication for the treatment of HIV-1 infection. Understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount for ensuring its safety, efficacy, and compliance with regulatory standards. This document details the identification, synthesis, and analytical methodologies for characterizing dolutegravir impurities, offering a valuable resource for researchers and professionals in the field of drug development and quality control.

Overview of Dolutegravir and Its Synthesis

Dolutegravir, chemically known as (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide, is a potent integrase strand transfer inhibitor. Its complex heterocyclic structure necessitates a multi-step synthesis, which can inadvertently lead to the formation of various process-related impurities and degradation products. These impurities can arise from starting materials, intermediates, reagents, or side reactions during the manufacturing process.

Identified Process Impurities and Degradation Products

A number of process impurities and degradation products of dolutegravir have been identified and characterized. These compounds can impact the quality and safety of the final drug product and are therefore critical to monitor and control.

| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Enantiomer (4S, 12aR) | (4S, 12aR)-isomer | C₂₀H₁₉F₂N₃O₅ | 419.38 | The opposite enantiomer of dolutegravir.[1][3][4] |

| Impurity B | - | - | - | A known process-related impurity.[1][3][4] |

| Ethoxy acetamide | - | - | - | A process-related impurity.[1][3][4] |

| O-methyl ent-dolutegravir | - | - | - | An impurity formed through methylation.[2] |

| N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide | - | - | - | A process-related impurity.[2] |

| Dimer impurity | - | - | - | A newly identified impurity detected during process development.[2] |

| Benzyl dolutegravir impurity (imp-8) | m/z 509 impurity | - | 509 | Observed during the debenzylation stage of synthesis.[5] |

| Dolutegravir (R,R)-Isomer | - | - | - | A diastereomer of dolutegravir.[6] |

| Dolutegravir (S,R)-Isomer | - | - | - | A diastereomer of dolutegravir.[6] |

| Dolutegravir 4-Epimer | - | - | - | An epimer of dolutegravir.[6] |

| DP1 (mono-hydroxy derivative) | - | - | - | Acid degradation product resulting from dehydration of diastereomers.[7] |

| DP2 and DP3 (bis-hydroxy diastereomers) | - | - | - | Major acid degradation products from the hydrolytic opening of the oxepine ring.[7] |

| DP4 and DP5 (carboxylic acid derivatives) | - | - | - | Acid degradation products from the hydrolysis of the exocyclic amide bond.[7] |

| Photolytic Degradation Products (P1-P10) | - | - | - | A total of ten degradation products formed under photolytic stress.[8][9] |

Experimental Protocols for Impurity Analysis and Synthesis

The characterization and quantification of dolutegravir impurities rely on a combination of chromatographic and spectroscopic techniques. Furthermore, the synthesis of impurity reference standards is crucial for method validation and accurate quantification.

Analytical Methodologies

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling [10][11]

-

Objective: To separate and quantify dolutegravir and its related impurities.

-

Column: C8 (150 x 4.6 mm, 5 µm) or Phenyl-Hexyl (250 x 4.6 mm), 5µm.[10][11]

-

Mobile Phase A: 0.1% trifluoroacetic acid in water or a buffer of sodium dihydrogen phosphate dihydrate and EDTA (pH 2.5).[10][11]

-

Mobile Phase B: Methanol or a mixture of methanol and acetonitrile.[10][11]

-

Elution: Gradient elution.[10]

Ultra-Performance Liquid Chromatography (UPLC) for Stability-Indicating Method [8]

-

Objective: To develop a fast and selective separation of dolutegravir and its degradation products.

-

Column: Waters Acquity UPLC with a phenyl hexyl column (100 x 2.1 mm, 1.7 µm).[8]

-

Mobile Phase A: 10 mM acetate buffer (pH 4.0).[8]

-

Mobile Phase B: Methanol.[8]

-

Elution: Gradient program from 15% to 65% of methanol over 5 minutes, held for 6 minutes.[8]

-

Flow Rate: 0.3 mL/min.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification [7][13]

-

Objective: To identify the structure of unknown impurities and degradation products.

-

Ionization: Electrospray Ionization (ESI).[7]

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Ion Trap.[8]

-

Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) for tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][14]

-

Objective: To confirm the chemical structure of synthesized impurity reference standards.

-

Techniques: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used for complete structural elucidation.[1][2][14]

Synthesis of Impurity Reference Standards

The synthesis of key impurities is essential for their use as reference standards in analytical methods.

-

Synthesis of Enantiomer (4S, 12aR) and Ethoxy acetamide: These impurities were synthesized from ethyl-5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine–2-carboxylate.[1][3][4]

-

Synthesis of Impurity B: An environmentally friendly route starting from (2,4-difluorophenyl)methanamine has been developed.[1][3]

-

Synthesis of O-methyl ent-dolutegravir: A three-step synthesis involving the construction of the fused 1,3-oxazinane ring, cleavage of the –OEt ether moiety, and subsequent methylation.[2]

-

Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide: A multi-step synthesis involving keto group protection, ester hydrolysis, acid chloride formation, reaction with an amine, and final deprotection.[2]

Visualizing Impurity Formation and Analysis

Diagrams illustrating the synthetic pathway and analytical workflow provide a clear understanding of the relationships between the manufacturing process, impurity formation, and their subsequent analysis.

Caption: Dolutegravir synthesis pathway and points of impurity formation.

Caption: General workflow for the analysis of dolutegravir impurities.

Conclusion

The control of process-related impurities and degradation products is a critical aspect of ensuring the quality, safety, and efficacy of dolutegravir. This guide has provided a comprehensive overview of the known impurities, detailed analytical methodologies for their detection and characterization, and outlined synthetic approaches for obtaining crucial reference standards. The presented information, including the structured data and workflow diagrams, serves as a valuable technical resource for scientists and professionals engaged in the development, manufacturing, and quality control of dolutegravir. A thorough understanding and implementation of these principles are essential for delivering a high-quality pharmaceutical product to patients.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibi...: Ingenta Connect [ingentaconnect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. veeprho.com [veeprho.com]

- 7. HPLC-MS identification of acid degradation products of dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Unveiling the Spectroscopic Signature of Defluoro Dolutegravir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for "Defluoro dolutegravir," a term that may refer to several impurities of the antiretroviral drug dolutegravir characterized by the absence of one or more fluorine atoms. While detailed, publicly accessible raw spectroscopic data (NMR, MS) for these specific compounds are limited, this document consolidates the existing information from scientific literature and chemical supplier databases to offer a foundational understanding for research and drug development purposes.

Chemical Identity of this compound Variants

The term "this compound" can be ambiguous. Commercially available reference standards clarify at least two distinct variants:

-

4-Fluoro Dolutegravir : This variant lacks one of the two fluorine atoms on the benzyl ring. Its chemical name is (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][[“]][2]oxazine-9-carboxamide.

-

Desdifluoro Dolutegravir : This variant lacks both fluorine atoms on the benzyl ring. It is also referred to as Desfluoro Dolutegravir or Dolutegravir Impurity B.[3] Its chemical name is (4R,12aS)-N-benzyl-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][[“]][2]oxazine-9-carboxamide.[3]

Mass Spectrometry Data

While raw mass spectra for this compound are not publicly available, the expected high-resolution mass spectrometry (HRMS) data can be calculated based on the chemical formulas of the variants. This data is crucial for the identification and characterization of these impurities in drug substance and drug product samples.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (M+H)⁺ |

| Dolutegravir | C₂₀H₁₉F₂N₃O₅ | 419.38 | 420.1365 |

| 4-Fluoro Dolutegravir | C₂₀H₂₀FN₃O₅ | 401.39 | 402.1460 |

| Desdifluoro Dolutegravir | C₂₀H₂₁N₃O₅ | 383.40 | 384.1554 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dolutegravir and its impurities, adapted from methodologies reported in the scientific literature.[2] These protocols provide a starting point for researchers aiming to characterize this compound variants.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-16 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 0-220 ppm.

-

Number of Scans : 1024 or more, as needed for adequate signal-to-noise ratio.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2. Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

-

Chromatographic Separation (LC) :

-

Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate : 0.3-0.5 mL/min.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometry (MS) Detection :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Mass Range : m/z 100-1000.

-

Data Acquisition : Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for structural elucidation. In MS/MS, the protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID).

-

Data Analysis : The elemental composition is determined from the accurate mass measurement of the molecular ion. Fragmentation patterns from MS/MS spectra are used to confirm the structure.

-

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a potential drug impurity like this compound.

Caption: A flowchart illustrating the systematic process for identifying and characterizing a drug impurity.

Conclusion

While a complete, publicly available dataset for the spectroscopic analysis of this compound is currently lacking, this guide provides the foundational knowledge required for its identification and characterization. By utilizing the expected mass spectrometry data and the generalized analytical protocols, researchers can effectively detect and structurally elucidate these and other related impurities, ensuring the quality and safety of dolutegravir-containing pharmaceutical products. The workflow presented offers a systematic approach for the rigorous characterization of such compounds.

References

Potential Pharmacological Effects of Defluoro dolutegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a cornerstone of antiretroviral therapy (ART), recommended for the treatment of HIV-1 infection in both treatment-naïve and experienced patients[2][3]. Its efficacy, favorable pharmacokinetic profile, and high genetic barrier to resistance have established it as a preferred agent[2][4]. Defluoro dolutegravir, as a structurally related impurity, warrants investigation to understand its potential contribution to the overall pharmacological and toxicological profile of Dolutegravir formulations. This document provides a technical overview of the anticipated pharmacological effects of this compound.

Mechanism of Action

It is anticipated that this compound will share the same mechanism of action as Dolutegravir, functioning as an HIV-1 integrase strand transfer inhibitor (INSTI)[5]. The core pharmacophore responsible for this activity is the metal-chelating scaffold that binds to divalent metal ions (Mg2+) in the active site of the HIV-1 integrase enzyme[6]. This action prevents the covalent insertion of viral DNA into the host cell's genome, a critical step in the HIV replication cycle[5].

Signaling Pathway: HIV-1 Integrase Inhibition

Caption: Potential mechanism of action for this compound as an HIV-1 integrase inhibitor.

Quantitative Pharmacological Data (Hypothetical Comparison)

The following table summarizes the known quantitative data for Dolutegravir and presents a hypothetical profile for this compound. The absence of the electron-withdrawing fluorine atom may potentially reduce the binding affinity and potency.

| Parameter | Dolutegravir | This compound (Hypothetical) | Reference |

| Antiviral Activity (EC50) | 0.5 - 2.1 nM in PBMCs and MT-4 cells | Potentially higher (less potent) | [5] |

| Protein Binding | >98.9% | Likely high, but potentially slightly lower | [5][7] |

| Terminal Half-life (t½) | ~14 hours | May be shorter due to altered metabolism | [8][9] |

| IC50 (Wild-Type HIV-1) | 1.07 nM | Potentially higher | [10] |

Resistance Profile

Dolutegravir is characterized by a high genetic barrier to resistance[4]. Resistance mutations, such as R263K, G118R, and pathways involving Q148, can reduce its susceptibility, although often to a lesser extent than first-generation INSTIs[4][11][12]. It is plausible that this compound would be susceptible to the same resistance mutations. However, the reduced potency could mean that a lower fold-change in resistance would be sufficient to overcome its antiviral activity.

Key Resistance Mutations for Dolutegravir:

Metabolism

Dolutegravir is primarily metabolized via glucuronidation by UGT1A1, with a minor contribution from cytochrome P450 3A4 (CYP3A4)[5][7][15]. The fluorine atom on the phenyl ring of Dolutegravir can influence its metabolic stability. The absence of this fluorine atom in this compound could potentially alter its metabolic pathway, possibly increasing its susceptibility to oxidative metabolism by CYP enzymes.

Potential Metabolic Pathway of this compound

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dolutegravir - Wikipedia [en.wikipedia.org]

- 4. [Resistance profile and genetic barrier of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thebodypro.com [thebodypro.com]

- 9. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How frequent is dolutegravir resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling mechanisms of HIV-1 integrase resistance to DTG to design more effective drugs | BioWorld [bioworld.com]

- 15. [Mechanisms of action, pharmacology and interactions of dolutegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]

Defluoro Dolutegravir: A Technical Overview of a Key Dolutegravir Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Defluoro dolutegravir, a known impurity of the antiretroviral drug dolutegravir. This document details its nomenclature, chemical properties, and analytical methodologies for its identification and quantification.

Nomenclature and Synonyms

This compound is systematically named and recognized by several synonyms in scientific literature and chemical databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide | [3] |

| CAS Number | 1863916-88-4 | [3] |

| Synonym | 4-Fluoro Dolutegravir | [3] |

| Synonym | Dolutegravir 2-Desfluoro Impurity | [4] |

| Synonym | Dolutegravir Impurity G | [4] |

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its synthesis, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀FN₃O₅ | [5] |

| Molecular Weight | 401.39 g/mol | [5] |

| Appearance | Neat | [5] |

| InChI Key | WINWILCOHJPYNO-ABAIWWIYSA-N | [5] |

| SMILES | C[C@@H]1CCO[C@H]2Cn3cc(C(=O)NCc4ccc(F)cc4)c(=O)c(O)c3C(=O)N21 | [5] |

Relationship with Dolutegravir

This compound is structurally very similar to dolutegravir, differing by the absence of one fluorine atom on the benzylamine side chain. Dolutegravir possesses a 2,4-difluorobenzyl group, whereas this compound has a 4-fluorobenzyl group. This structural difference is illustrated in the diagram below.

Caption: Structural relationship between Dolutegravir and this compound.

Experimental Protocols

The identification and quantification of this compound as an impurity in dolutegravir drug substance and product are critical for quality control. Below are detailed methodologies for its analysis.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A stability-indicating HPLC method is essential for separating dolutegravir from its potential impurities, including this compound.[2][6]

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | C8 (150 x 4.6 mm), 5µm or Phenyl-Hexyl (250 x 4.6 mm), 5µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| UV Detection | 240 nm or 260 nm |

| Column Temperature | Ambient or 30°C |

Experimental Workflow for HPLC Analysis:

Caption: General workflow for HPLC-based impurity profiling of dolutegravir.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification

For the structural confirmation of impurities, LC-MS/MS is a powerful technique.[7]

Table of LC-MS/MS Method Parameters:

| Parameter | Condition |

| LC Column | Reversed-phase C18 (e.g., XBridge C18, 2.1 x 50 mm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Triple Quadrupole |

| Detection | Multiple Reaction Monitoring (MRM) |

Experimental Workflow for LC-MS/MS Analysis:

Caption: Workflow for the identification of dolutegravir impurities using LC-MS/MS.

Synthesis of Dolutegravir Impurities

Conceptual Synthesis Pathway:

Caption: Conceptual synthetic route to this compound.

Conclusion

This compound is a critical impurity to monitor during the manufacturing and stability testing of dolutegravir. The information provided in this technical guide, including its nomenclature, properties, and detailed analytical methodologies, serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of dolutegravir-containing products. The provided experimental workflows can be adapted for the routine analysis and characterization of this and other related impurities.

References

- 1. tandfonline.com [tandfonline.com]

- 2. longdom.org [longdom.org]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. :: this compound | CAS No: 1863916-88-4 | SVAK Life Sciences:: [svaklifesciences.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Forced Degradation Studies of Dolutegravir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of dolutegravir, an antiretroviral medication used in the treatment of HIV infection. Understanding the degradation pathways and the stability of dolutegravir under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product. This document summarizes key findings from published literature, presenting detailed experimental protocols, quantitative degradation data, and visual representations of degradation pathways and experimental workflows.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation. The primary goals of forced degradation studies are to:

-

Elucidate the degradation pathways of the drug substance.

-

Identify and characterize the degradation products.

-

Develop and validate stability-indicating analytical methods.

-

Establish the intrinsic stability of the drug molecule.

These studies are mandated by regulatory agencies such as the International Council for Harmonisation (ICH) to ensure the quality, safety, and efficacy of pharmaceutical products.

Experimental Protocols for Forced Degradation of Dolutegravir

A variety of stress conditions have been employed to investigate the degradation of dolutegravir. The following sections detail the experimental protocols as described in the scientific literature.

2.1. Analytical Methodology

The primary analytical technique used for the separation and quantification of dolutegravir and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Table 1: Typical Chromatographic Conditions for Dolutegravir Stability-Indicating Methods

| Parameter | HPLC Method 1[1] | UPLC Method[2][3] | HPLC Method 2 |

| Column | ODS C18 (150 x 4.6 mm, 5 µm) | Phenyl hexyl (100 x 2.1 mm, 1.7 µm) | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Water (pH 7.5) (80:20 v/v) | Gradient elution with 10 mM acetate buffer (pH 4.0) and methanol | 0.1% OPA buffer and Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min |

| Detection Wavelength | 260 nm | Not Specified | 260 nm[4] |

| Column Temperature | Ambient | Not Specified | 30 °C[4] |

2.2. Stress Conditions

Dolutegravir has been subjected to a range of stress conditions as outlined by ICH guidelines.

2.2.1. Acid Hydrolysis

-

Protocol 1: Dolutegravir solution was treated with 1 N hydrochloric acid.[1]

-

Protocol 2: A solution of dolutegravir was exposed to 1N HCl at 60°C for 30 minutes.

2.2.2. Base Hydrolysis

-

Protocol 1: Dolutegravir solution was treated with 1 N sodium hydroxide at 80°C for 20 hours.[1]

-

Protocol 2: A solution of dolutegravir was exposed to 1N NaOH at room temperature for 2 minutes.

2.2.3. Oxidative Degradation

-

Protocol 1: Dolutegravir solution was treated with 30% v/v hydrogen peroxide.[1]

-

Protocol 2: A solution of dolutegravir was exposed to 3% H2O2 at 60°C for 30 minutes.

-

Protocol 3: 10 ml of 0.1N hydrogen peroxide was added to 1mg of dolutegravir and kept at room temperature for 24 hours.[5]

2.2.4. Thermal Degradation

-

Protocol 1: Dolutegravir was exposed to a temperature of 60°C with 80% relative humidity.[1]

-

Protocol 2: Dolutegravir was kept in a hot air oven at 105 °C for 6 hours.

-

Protocol 3: 1g of dolutegravir was placed in a petri dish and kept in a hot air oven at 60°C for 24 hours.[5]

2.2.5. Photolytic Degradation

-

Protocol 1: A solution of dolutegravir was exposed to UV light at 254 nm.[1]

-

Protocol 2: The drug was exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

-

Protocol 3: The standard drug was placed in a UV chamber for 24 hours.[6]

Quantitative Data on Dolutegravir Degradation

The extent of degradation of dolutegravir under various stress conditions has been quantified in several studies. The results are summarized in the table below.

Table 2: Summary of Dolutegravir Degradation Percentages

| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |

| Acid Hydrolysis | 1 N HCl | Minor (0.07%) | [1] |

| 1 N HCl | 5.67 | [4] | |

| Base Hydrolysis | 1 N NaOH, 80°C, 20 h | 9 | [1] |

| 1 N NaOH | 4.44 | [4] | |

| Oxidative Degradation | 30% v/v H₂O₂ | No degradation observed | [1] |

| Not specified | 4.28 | [4] | |

| Thermal Degradation | 60°C / 80% RH | No degradation observed | [1] |

| Dry Heat | 4.09 | [4] | |

| Photolytic Degradation | UV light at 254 nm | No degradation observed | [1] |

| Not specified | 1.81 | [4] | |

| Neutral Hydrolysis | Water, 60°C, 6 h | 0.43 | [4] |

It is important to note that dolutegravir was found to be relatively stable under basic, thermal, and photolytic stress conditions in some studies, while it was unstable in acidic and oxidative conditions.[2][7] Another study reported degradation under hydrolytic (acidic, alkaline, and neutral) and photolytic stress conditions, with stability under oxidative and thermal conditions.[3]

Visualization of Experimental Workflow and Degradation Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the forced degradation study of dolutegravir.

References

- 1. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Quality by design based development of a selective stability-indicating UPLC method of dolutegravir and characterization of its degradation products by UPLC-QTOF-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. jgtps.com [jgtps.com]

- 7. Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Isolation and Identification of Defluoro Dolutegravir

For Researchers, Scientists, and Drug Development Professionals